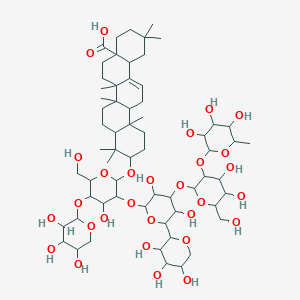

Mimonoside B

Description

Properties

CAS No. |

135754-98-2 |

|---|---|

Molecular Formula |

C63H102O29 |

Molecular Weight |

1323.5 g/mol |

IUPAC Name |

10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C63H102O29/c1-24-34(68)38(72)42(76)53(84-24)91-50-40(74)37(71)29(20-64)85-56(50)89-47-44(78)49(48-39(73)35(69)27(66)22-82-48)90-54(45(47)79)92-51-43(77)46(88-52-41(75)36(70)28(67)23-83-52)30(21-65)86-55(51)87-33-12-13-60(6)31(59(33,4)5)11-14-62(8)32(60)10-9-25-26-19-58(2,3)15-17-63(26,57(80)81)18-16-61(25,62)7/h9,24,26-56,64-79H,10-23H2,1-8H3,(H,80,81) |

InChI Key |

WXICVNMUAGRJND-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |

Synonyms |

3-O-(((alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2)-(beta-xylopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)oleanolic acid mimonoside B |

Origin of Product |

United States |

Isolation and Purification Methodologies of Mimonoside B

Extraction Techniques from Plant Material (e.g., Mimosa tenuiflora, Mimosa hamata)

The initial step in isolating Mimonoside B is the extraction from its natural plant sources. The choice of solvent and plant material is crucial for maximizing the yield of the crude saponin-containing extract. This compound, along with its related compounds Mimonoside A and C, has been successfully isolated from the bark of Mimosa tenuiflora and the roots of Mimosa hamata. researchgate.netnih.govresearchgate.netscialert.net

Commonly, the dried and powdered plant material, such as the bark or roots, is subjected to extraction with polar solvents. nih.govscialert.net Methanolic and ethanolic extractions are frequently employed for obtaining saponins (B1172615) from Mimosa hamata. researchgate.netscialert.net For instance, studies on Mimosa hamata have reported yields of 34.74% for ethanolic extracts and 24.2% for methanolic extracts of the whole plant. researchgate.net Another effective method involves decoction, where the plant material is boiled in hot water. The bark of M. tenuiflora, for example, has been extracted using hot water (100°C) to create an aqueous extract that is subsequently used for fractionation. nih.gov

Table 1: Summary of Extraction Methods for Mimonoside-Containing Extracts This table summarizes common extraction parameters for obtaining crude extracts rich in saponins, including this compound, from Mimosa species.

| Plant Species | Plant Part Used | Extraction Solvent | Reference |

|---|---|---|---|

| Mimosa hamata | Roots | Methanol | researchgate.netscialert.net |

| Mimosa hamata | Whole Plant | Ethanol | researchgate.net |

| Mimosa tenuiflora | Bark | Hot Water (Decoction) | nih.gov |

| Mimosa tenuiflora | Bark | n-Butanol | researchgate.net |

**2.2. Chromatographic Separation Strategies for this compound Enrichment

Following initial extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of other phytochemicals present in the crude extract.

Column chromatography is a fundamental and widely used method for the fractionation of terpenoids and other nonpolar to medium-polar compounds from plant extracts. researchgate.net For saponins like this compound, silica (B1680970) gel is the most extensively used stationary phase. researchgate.net The separation principle relies on the differential adsorption of compounds to the stationary phase. youtube.com

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. youtube.com The concentrated plant extract is then loaded onto the top of the column. Separation is achieved by eluting the column with a mobile phase, which is typically a solvent system that gradually increases in polarity. researchgate.netyoutube.com A common approach is to start with a non-polar solvent like hexane (B92381) and gradually introduce more polar solvents such as chloroform, ethyl acetate, and methanol. researchgate.net Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing this compound.

Table 2: Typical Parameters for Column Chromatography of Saponins This table outlines the typical components and phases used in column chromatography for the purpose of isolating saponins like this compound.

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel | researchgate.net |

| Mobile Phase | A solvent or mixture of solvents used to move the compounds through the column. | Gradient systems such as Hexane-Ethyl Acetate or Chloroform-Methanol | researchgate.net |

| Elution Mode | The method of applying the mobile phase. | Gradient elution (increasing solvent polarity) | youtube.com |

| Fraction Monitoring | Method used to analyze the collected fractions. | Thin Layer Chromatography (TLC) | researchgate.net |

For the final purification of this compound to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.govnih.gov Preparative HPLC allows for the isolation of the pure compound from enriched fractions obtained via column chromatography.

While specific published HPLC protocols for this compound are not extensively detailed, standard methods for separating polar glycosides like saponins can be applied. nih.govnih.gov A reversed-phase (RP) column, such as a C18 column, is typically used as the stationary phase. nih.govnih.gov The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acgpubs.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak resolution and shape. nih.govnih.gov Detection is commonly performed using a UV detector. nih.gov

Table 3: Representative HPLC Parameters for Saponin (B1150181) Purification This table presents a typical set of conditions for the purification of saponins, applicable to this compound, using reversed-phase HPLC.

| Parameter | Typical Specification | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (RP-18) | nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) | acgpubs.orgnih.gov |

| Mobile Phase Modifier | Phosphoric acid or Formic acid (e.g., ~0.1%) | nih.govnih.gov |

| Detection | UV Detector | nih.gov |

| Mode | Preparative or Analytical | nih.gov |

Fractionation and Enrichment Procedures

Before fine purification by chromatography, the crude extract is often subjected to liquid-liquid partitioning to enrich the fraction containing the saponins. nih.gov This procedure separates compounds based on their differential solubility in immiscible solvents.

A common strategy involves dissolving or suspending the initial crude extract (e.g., an aqueous or hydroalcoholic extract) in water and then sequentially partitioning it against a series of organic solvents of increasing polarity. nih.gov For an aqueous extract of Mimosa tenuiflora, partitioning with dichloromethane (B109758), followed by ethyl acetate, and finally n-butanol is an effective method. nih.gov Due to their polar glycosidic nature, saponins like this compound are poorly soluble in non-polar solvents like dichloromethane but show greater solubility in more polar solvents. researchgate.net Consequently, this compound and other related saponins are concentrated in the n-butanol fraction. researchgate.net This n-butanol fraction, now enriched with saponins, can then be taken forward for further purification by column chromatography and HPLC. nih.govresearchgate.net

Table 4: Solvent Partitioning Scheme for Saponin Enrichment This table illustrates a typical liquid-liquid partitioning process for enriching saponins from a crude aqueous plant extract.

| Step | Solvent Used for Partitioning | General Compound Type in Fraction | Reference |

|---|---|---|---|

| 1 | Dichloromethane | Highly non-polar compounds (lipids, some pigments) | nih.gov |

| 2 | Ethyl Acetate | Compounds of intermediate polarity (some flavonoids, phenolics) | nih.gov |

| 3 | n-Butanol | Polar compounds (saponins like this compound, polar glycosides) | nih.govresearchgate.net |

| 4 | Remaining Aqueous Layer | Highly polar compounds (sugars, salts) | nih.gov |

Mentioned Chemical Compounds

Therefore, it is not possible to generate the article on the "Structural Elucidation and Advanced Spectroscopic Characterization of this compound" with the specified, detailed data tables and research findings for each subsection as outlined in the user's request. Generating such an article would require access to the primary research data from the isolation and characterization of this specific compound, which does not appear to be publicly available at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of Mimonoside B

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For a complex glycoside like Mimonoside B, the IR spectrum provides crucial preliminary data about its chemical nature. As a triterpenoid (B12794562) saponin (B1150181), its structure consists of a non-polar triterpene core (the aglycone or sapogenin) and polar sugar chains (the glycone). The IR spectrum would be expected to display characteristic absorption bands corresponding to the various functional groups inherent in this structure.

Key absorptions anticipated in the IR spectrum of this compound and related triterpenoid saponins (B1172615) include:

Hydroxyl (-OH) Groups: A strong, broad absorption band typically in the region of 3300-3500 cm⁻¹ indicates the presence of hydroxyl groups. nih.govresearchgate.net These are abundant in the sugar moieties and may also be present on the aglycone.

C-H Aliphatic Stretches: Absorptions in the 2850-3000 cm⁻¹ range are characteristic of the stretching vibrations of C-H bonds within the triterpenoid backbone and the sugar rings. nih.govresearchgate.netnih.gov

Carbonyl (C=O) Group: If the triterpenoid aglycone contains a ketone or carboxylic acid function, a sharp, strong peak would appear in the 1700-1740 cm⁻¹ region. nih.govnih.gov

C-O Stretching: The spectrum for glycosides shows characteristic C-O-C absorptions, which indicate the glycosidic linkages between the sugar units and the aglycone. nih.govnih.gov These typically appear in the fingerprint region between 1000-1200 cm⁻¹.

The following interactive table summarizes the expected IR absorption bands for the functional groups in a triterpenoid saponin like this compound.

Chemical Derivatization and Hydrolysis Methods for Structural Confirmation

While spectroscopic methods provide a picture of the intact molecule, chemical methods are employed to deconstruct the compound into smaller, more easily identifiable units. For glycosides like this compound, hydrolysis is the most critical chemical method for confirming the structure. nih.gov It involves the cleavage of the glycosidic bonds that link the sugar moieties to each other and to the aglycone.

Hydrolysis Methods

The choice of hydrolysis method can be tailored to achieve either complete or partial cleavage of the sugar chains, providing different levels of structural detail.

Acid Hydrolysis: This is a common and vigorous method used for the complete cleavage of all glycosidic bonds. cambridge.org By refluxing the saponin in a strong acid (e.g., hydrochloric or sulfuric acid), the molecule is broken down into its constituent parts: the aglycone (sapogenin) and the individual monosaccharides. nih.govcambridge.org The sapogenin, being lipophilic, can be extracted with an organic solvent, while the water-soluble sugars remain in the aqueous layer. nih.govcambridge.org Subsequent analysis of the sapogenin by spectroscopic methods and the sugars by chromatographic techniques (like GC-MS after derivatization) helps to identify all components.

Basic Hydrolysis: This method is milder and is used specifically to cleave ester linkages. In some saponins, sugar chains are attached to the aglycone via an ester bond (e.g., to a carboxylic acid group). Basic hydrolysis selectively breaks this bond while leaving the more stable ether-linked glycosidic bonds intact. This process yields a "prosapogenin," which is the aglycone with some sugar chains still attached.

Enzymatic Hydrolysis: This is the mildest and most specific method of hydrolysis. cambridge.org Specific enzymes (glycosidases) can cleave particular sugar linkages (e.g., β-glucosidase cleaves β-glucose units). By using a sequence of specific enzymes, the sugar chain can be removed one unit at a time, which is invaluable for determining the sequence and linkage of the monosaccharides in the glycone portion of the molecule. researchgate.net

Chemical Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical technique. For example, the individual sugar units obtained after hydrolysis are often converted into their alditol acetate derivatives before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This enhances their volatility and allows for clear identification and quantification.

The following interactive table outlines the primary hydrolysis methods used in the structural confirmation of saponins.

Biosynthesis and Biogenetic Pathways of Mimonoside B

Proposed Biogenetic Route of Triterpenoid (B12794562) Saponins (B1172615)

The biosynthesis of triterpenoid saponins, including presumably Mimonoside B, begins with the cyclization of a linear 30-carbon precursor, 2,3-oxidosqualene (B107256). niscpr.res.in This critical step is a major branch point in plant metabolism, diverting carbon flux from primary metabolism (such as the synthesis of sterols, which are essential for membrane structure) to specialized secondary metabolism. iomcworld.com

This compound has been identified as having a machaerinic acid aglycone, which is a derivative of the oleanane (B1240867) skeleton. niscpr.res.in Therefore, the proposed biogenetic route initiates with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid backbone of β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase. ekb.eg Following the formation of this initial scaffold, a series of post-cyclization modifications occur. These modifications, orchestrated by various enzyme families, are responsible for the vast structural diversity observed in triterpenoid saponins. For this compound, these steps would involve:

Oxidation: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the β-amyrin backbone. To form the machaerinic acid aglycone, specific carbon atoms on the oleanane structure are hydroxylated.

Glycosylation: The final step is the attachment of sugar moieties to the aglycone, a process carried out by UDP-dependent glycosyltransferases (UGTs). This glycosylation is crucial for the saponin's biological activity and physicochemical properties. Acid hydrolysis of this compound has revealed the presence of several sugars: L-arabinose, L-rhamnose, D-xylose, and D-glucose, indicating a complex glycosylation pattern. niscpr.res.in

This sequence of cyclization, oxidation, and glycosylation represents the core proposed pathway for the biosynthesis of this compound.

Enzyme Systems and Metabolic Pathways Involved in this compound Synthesis

The synthesis of this compound is dependent on enzymes derived from two primary metabolic pathways that produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). niscpr.res.in

The cytosolic mevalonate (B85504) (MVA) pathway is widely considered the primary source of precursors for the biosynthesis of triterpenoid saponins. iomcworld.com This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonic acid. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into IPP. This IPP is then available for the subsequent steps leading to the formation of the triterpenoid backbone.

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A key rate-limiting enzyme that produces mevalonic acid. |

| Mevalonate kinase | MVK | Phosphorylates mevalonic acid. |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates and dephosphorylates to yield IPP. |

This table outlines the principal enzymes involved in the MVA pathway, which supplies the precursors for this compound biosynthesis.

In addition to the MVA pathway, plants possess a second pathway for IPP and DMAPP synthesis located in the plastids, known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway. The MEP pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. While this pathway is primarily associated with the synthesis of monoterpenes, diterpenes, and carotenoids, there is evidence of metabolic "crosstalk" between the MVA and MEP pathways, suggesting that precursors from the MEP pathway could potentially contribute to triterpenoid saponin (B1150181) biosynthesis under certain conditions.

Precursor Incorporation Studies for this compound Biosynthesis Elucidation

To definitively trace the biosynthetic origins of a natural product like this compound, precursor incorporation studies are essential. This experimental approach involves feeding isotopically labeled compounds (e.g., using ¹³C or ¹⁴C) to the producing organism, in this case, Mimosa hamata. The labeled precursors are then incorporated into the plant's metabolic pathways.

After a period of incubation, the this compound is extracted and its structure is analyzed, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The location and extent of isotopic labeling within the this compound molecule provide direct evidence of the biosynthetic route and the specific precursors involved. For instance, feeding labeled mevalonic acid could confirm the role of the MVA pathway in synthesizing the triterpenoid backbone.

As of now, there are no published precursor incorporation studies specifically targeting the biosynthesis of this compound. Such studies would be invaluable in confirming the proposed pathway and understanding the flow of intermediates.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often controlled by specific transcription factors (TFs). These TFs can respond to various developmental cues and environmental stimuli, allowing the plant to modulate saponin production as needed, for example, in response to herbivory or pathogen attack.

Key families of transcription factors known to be involved in regulating triterpenoid saponin biosynthesis in other plant species include:

bHLH (basic Helix-Loop-Helix)

MYB (myeloblastosis)

WRKY

AP2/ERF (APETALA2/Ethylene Response Factor)

These transcription factors can bind to promoter regions of biosynthetic genes, such as those for β-amyrin synthase or specific CYP450s and UGTs, to activate or repress their transcription. Phytohormones, particularly jasmonate (JA) and its derivative methyl jasmonate (MeJA), are well-known signaling molecules that can induce the expression of these transcription factors, leading to enhanced saponin accumulation.

Currently, the specific genes and transcription factors that control the biosynthesis of this compound in Mimosa hamata have not been identified. Future research involving transcriptomic analysis (e.g., RNA-Seq) of Mimosa hamata tissues could lead to the discovery of the candidate genes and regulatory elements involved in the this compound pathway.

In Vitro Biological Activities and Mechanistic Studies of Mimonoside B

Cellular Immunomodulation by Mimonoside B

The potential for a compound to modulate the immune system is a significant area of pharmacological research. This involves studying its effects on the cells of the immune system, such as lymphocytes.

Effects on Lymphocyte Activation and Proliferation in Cell Culture

The activation and subsequent proliferation of lymphocytes (both T cells and B cells) are central to the adaptive immune response. In vitro assays are commonly used to screen compounds for their ability to either stimulate or suppress these processes. A typical study would involve isolating lymphocytes, culturing them with a mitogen (a substance that induces cell division), and then adding the test compound (in this case, this compound) at various concentrations. The degree of proliferation would then be measured, often using techniques like [³H]-thymidine incorporation or CFSE dilution assays. nih.gov Currently, no published data exists detailing the specific effects of isolated this compound on lymphocyte activation and proliferation.

Modulation of Cytokine Production in vitro

Cytokines are signaling proteins that play a crucial role in regulating immune responses. nih.gov Compounds can be tested for their ability to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or anti-inflammatory cytokines (e.g., IL-10) by immune cells in culture. researchgate.netplos.org Such experiments would involve stimulating cells like peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages) and measuring the levels of secreted cytokines using methods like ELISA. plos.org There are no specific studies reporting the effect of purified this compound on cytokine production in vitro.

Antioxidant Mechanisms of this compound

Antioxidant activity is a frequently studied property of natural compounds. It refers to the ability of a substance to inhibit oxidation and neutralize harmful free radicals.

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method to evaluate the free radical scavenging ability of a compound. researchgate.netyoutube.comresearchgate.net The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.net The result is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.govnih.gov While various extracts of Mimosa pudica have shown DPPH scavenging activity, the IC50 value for isolated this compound has not been reported. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals damage lipids, leading to cellular damage. nih.govnih.gov The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct. nih.govmdpi.com An effective antioxidant will reduce the amount of MDA produced in an in vitro system, such as a lipid-rich sample (e.g., a brain or liver homogenate) exposed to an oxidizing agent. nih.gov There is no available research data on the specific ability of this compound to inhibit lipid peroxidation.

Cellular Antioxidant Enzyme Modulation

Cells possess endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to protect against oxidative stress. nih.govresearchgate.net SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. nih.gov Studies can assess whether a compound can modulate the activity of these enzymes in cell cultures or tissue homogenates. youtube.comnih.gov An increase in the activity of these enzymes is generally considered a beneficial antioxidant effect. To date, no studies have been published on the effects of this compound on the activity of these specific cellular antioxidant enzymes.

Antimicrobial Efficacy of this compound

This compound, a triterpenoidal saponin (B1150181) isolated from the Mimosa genus, has been evaluated for its antimicrobial properties. Research has demonstrated its activity against a spectrum of both bacterial and fungal pathogens. researchgate.net Saponins (B1172615), as a class of compounds, are widely recognized for a diverse range of biological activities, including antimicrobial effects. researchgate.net

Studies investigating the antibacterial effects of this compound have shown that the compound is particularly effective against Gram-negative bacteria. researchgate.net In a key study, the antimicrobial activity of several saponins, including this compound, isolated from the roots of Mimosa hamata was assessed using the agar (B569324) well diffusion method. researchgate.net The efficacy was determined by measuring the zone of inhibition in millimeters and calculating the activity index compared to a standard antibiotic, Gentamycin.

While the study provided detailed data on the zones of inhibition, specific Minimum Inhibitory Concentration (MIC) values were not reported. The results indicated that this compound exhibited notable activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

Interactive Table: Antibacterial Activity of this compound

| Compound | Test Organism | Zone of Inhibition (mm) | Activity Index* |

|---|---|---|---|

| This compound | Escherichia coli | 16 | 0.84 |

| Klebsiella pneumoniae | 18 | 0.90 | |

| Pseudomonas aeruginosa | 17 | 0.94 | |

| Gentamycin (Standard) | Escherichia coli | 19 | 1.00 |

| Klebsiella pneumoniae | 20 | 1.00 | |

| Pseudomonas aeruginosa | 18 | 1.00 |

\Activity Index = Zone of Inhibition of Sample / Zone of Inhibition of Standard* Source: Jain, R., Jain, S. C., & Jain, S. (2013). Studies on Antimicrobial and Antioxidant Potentials of Triterpenoidal Saponins from Mimosa Hamata Willd. researchgate.net

The antifungal potential of this compound has also been investigated. Among the selected fungal strains tested, the saponins isolated from Mimosa hamata, including this compound, were found to be effective specifically against the phytopathogenic fungus Rhizoptonia bataticola. researchgate.net This fungus is a known cause of root rot in various plants.

Similar to the antibacterial assays, the antifungal activity was evaluated by the agar well diffusion method, with results presented as zones of inhibition and an activity index relative to the standard antifungal agent, Miconazole. researchgate.net Specific Minimum Inhibitory Concentration (MIC) values were not determined in this study.

Interactive Table: Antifungal Activity of this compound

| Compound | Test Organism | Zone of Inhibition (mm) | Activity Index* |

|---|---|---|---|

| This compound | Rhizoptonia bataticola | 15 | 0.78 |

| Miconazole (Standard) | Rhizoptonia bataticola | 19 | 1.00 |

\Activity Index = Zone of Inhibition of Sample / Zone of Inhibition of Standard* Source: Jain, R., Jain, S. C., & Jain, S. (2013). Studies on Antimicrobial and Antioxidant Potentials of Triterpenoidal Saponins from Mimosa Hamata Willd. researchgate.net

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated in dedicated studies. However, based on its classification as a saponin, its mechanism can be inferred from the known activities of this compound class. Saponins are reported to exhibit antibacterial activity through their potential to increase the permeability of the bacterial cell wall. researchgate.net This suggests that this compound likely acts by disrupting the integrity of the microbial cell membrane, a common mechanism for many antimicrobial saponins. This disruption can lead to the leakage of essential intracellular components and ultimately result in cell death.

Cellular Proliferation Modulatory Effects of this compound

Based on a comprehensive review of available scientific literature, no studies have been published that specifically investigate the modulatory effects of this compound on cellular proliferation.

There are currently no available research findings or data pertaining to the specific effects of this compound on fibroblast proliferation.

There are currently no available research findings or data regarding the effects of this compound on the proliferation of other cell lines.

Synthetic Approaches and Chemical Modifications of Mimonoside B

Total Synthesis Strategies for Triterpenoid (B12794562) Saponin (B1150181) Cores

The total synthesis of a triterpenoid saponin is a formidable challenge due to the complexity of the polycyclic aglycone (sapogenin) and the stereochemical intricacy of the attached glycan chains. The general biosynthetic pathway in plants provides a blueprint for many synthetic strategies. This pathway begins with the mevalonate (B85504) (MVA) pathway, which produces the C30 precursor, 2,3-oxidosqualene (B107256). nih.govmdpi.com The crucial step is the cyclization of this linear precursor by enzymes called oxidosqualene cyclases (OSCs), which construct the diverse and complex triterpenoid skeletons. nih.gov Following cyclization, the core undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450-dependent monooxygenases (P450s) and subsequent glycosylations by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). mdpi.com

Chemical synthesis often mimics this stepwise approach. Key strategies include:

Aglycone Construction: Building the intricate polycyclic core of the sapogenin.

Stepwise Glycosylation: This is often preferred over synthesizing a complete oligosaccharide donor because it can provide better control over the formation of 1,2-trans-glycosidic linkages. In this strategy, monosaccharide units are added one by one to the aglycone. Protecting groups are essential to ensure that the glycosylation occurs at the desired position and with the correct stereochemistry. For example, the synthesis of Patrinia-glycoside B-II, another triterpenoid saponin, was successfully achieved using a stepwise glycosylation approach, starting with the oleanolic acid aglycone. nih.gov

The general synthetic sequence for a triterpenoid saponin core can be summarized as follows:

| Step | Description | Key Reagents/Catalysts |

| 1 | Aglycone Preparation | Starting from a known triterpenoid or building the core via multi-step synthesis. |

| 2 | Protection of Functional Groups | Benzyl esters and other protecting groups are used to mask reactive sites on the aglycone. |

| 3 | First Glycosylation | A protected sugar donor (e.g., a glycosyl trichloroacetimidate) is coupled to the aglycone. |

| 4 | Deprotection | Selective removal of protecting groups from the newly added sugar to expose a hydroxyl group for the next glycosylation. |

| 5 | Subsequent Glycosylations | Steps 3 and 4 are repeated to build the oligosaccharide chain in a stepwise manner. |

| 6 | Final Deprotection | All remaining protecting groups are removed to yield the final natural product. |

Semi-Synthesis of Mimonoside B Analogues for SAR Studies

Semi-synthesis, which uses an abundant, naturally occurring saponin as a starting material, is a practical and efficient approach for generating novel analogues for structure-activity relationship (SAR) studies. SAR analysis systematically investigates how specific structural modifications affect the biological activity of the compound, providing critical insights for designing molecules with improved efficacy, stability, or toxicity profiles. researchgate.netnih.gov

For triterpenoid saponins (B1172615), semi-synthetic modifications often target the glycan moieties or the aglycone. A prominent example comes from the development of analogues of Quillaja saponins, which are used as vaccine adjuvants. nih.gov The natural Quillaja saponins possess ester groups that contribute to instability and toxicity. nih.gov Researchers developed semi-synthetic analogues by replacing these unstable ester linkages with more robust amide bonds, resulting in compounds like GPI-0100, a dodecylamide derivative with retained adjuvant activity but greater stability. nih.govnih.gov

For a compound like this compound, a similar SAR campaign could involve:

Modification of the Sugar Chain: Systematically removing or altering the terminal sugar units to determine the minimal glycan structure required for activity.

Modification of the Aglycone: Introducing or modifying functional groups (e.g., hydroxyl, carboxyl groups) on the triterpenoid core.

Alteration of Linkages: As with the Quillaja saponins, replacing labile ester linkages with amides or ethers to enhance chemical stability.

The findings from such studies are crucial for optimizing the lead compound.

| Modification Strategy | Rationale for SAR Studies | Potential Outcome |

| Glycan Chain Truncation | To identify the essential sugar residues for biological activity. | A simpler, more easily synthesized analogue with retained potency. |

| Aglycone Functional Group Alteration | To probe interactions with biological targets and influence physicochemical properties. | Enhanced binding affinity or improved pharmacokinetic profile. |

| Linkage Replacement (e.g., Ester to Amide) | To improve chemical stability and reduce toxicity. nih.gov | A more durable compound suitable for further development. nih.govnih.gov |

Chemoenzymatic Synthesis of this compound and its Glycosides

Chemoenzymatic synthesis combines the efficiency of chemical methods with the unparalleled selectivity of biological catalysts. This approach is particularly powerful for the synthesis of complex glycosides like this compound, as enzymes can form specific glycosidic bonds without the need for extensive protecting group manipulations that are characteristic of purely chemical synthesis.

Two main classes of enzymes are employed:

Glycosyltransferases (GTs): These enzymes naturally catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. They offer exceptional regio- and stereoselectivity, ensuring the correct linkage and anomeric configuration.

Glycosidases/Glycosynthases: While glycosidases naturally hydrolyze glycosidic bonds, they can be used in reverse under thermodynamic control to form them. A more advanced approach utilizes "glycosynthases," which are engineered (mutated) glycosidases that can catalyze the formation of a glycosidic bond but are incapable of hydrolyzing it, leading to significantly higher product yields.

This methodology allows for the efficient glycosylation of a chemically synthesized or naturally isolated aglycone. For instance, various glycosides have been successfully synthesized by coupling an aglycone with a sugar using an immobilized β-glucosidase or a specifically mutated glycosynthase. nih.gov This strategy enables the modular and efficient creation of a library of glycosylated this compound analogues for further study.

Development of Novel Derivatization Methods for this compound

Derivatization involves the chemical transformation of a molecule to create new analogues, known as derivatives. These methods are developed for two primary reasons: to create novel compounds with new or enhanced biological activities, and to introduce specific chemical tags that facilitate analysis and quantification.

Many triterpenoids, including the aglycone of this compound, lack strong chromophores, making them difficult to detect with high sensitivity using standard HPLC-UV methods. xjtu.edu.cn To overcome this, derivatization strategies have been developed to attach a UV-absorbing or fluorescent tag to the molecule. xjtu.edu.cn Common derivatization reagents target the hydroxyl or carboxylic acid functional groups present on the triterpenoid skeleton. xjtu.edu.cn

Beyond analytics, these same chemical reactions can be used to generate novel this compound derivatives for SAR studies. For example, new brassinosteroid analogues have been synthesized from hyodeoxycholic acid by adding different substituted benzoate (B1203000) functions to the side chain, allowing for an evaluation of how different electronic and steric properties affect biological activity. mdpi.com This highlights a strategy where derivatization is not just for analysis but is a core part of discovering new, active compounds.

Examples of derivatization reactions applicable to triterpenoid saponins include:

Esterification/Etherification: Modifying hydroxyl groups on the aglycone or sugar residues.

Amidation: Converting carboxylic acid groups on the aglycone into a diverse range of amides.

Click Chemistry: Introducing azide (B81097) or alkyne handles to allow for highly efficient and specific coupling with other molecules.

These derivatization methods provide a powerful toolkit for systematically modifying the this compound structure to probe its function and develop new chemical entities.

Analytical Method Development and Validation for Mimonoside B Quantification

Chromatographic Methods for Mimonoside B Quantification in Plant Extracts

Chromatographic techniques are the cornerstone for the separation and quantification of individual components within complex plant matrices. For a triterpenoid (B12794562) saponin (B1150181) like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles for its analysis can be derived from established methods for similar triterpenoid saponins (B1172615).

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a common and robust method for the quantification of various phytocompounds. Triterpenoid saponins that lack a strong chromophore can be challenging to detect using UV; however, derivatization or detection at lower wavelengths (around 200-210 nm) can often be employed.

A typical HPLC method for a saponin like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would be programmed to start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the more nonpolar compounds.

Table 1: Illustrative HPLC Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and selective quantification, particularly at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns, offering a high degree of specificity.

An LC-MS/MS method for this compound would likely utilize an electrospray ionization (ESI) source, which is well-suited for polar glycosylated compounds. The analysis would be performed in either positive or negative ion mode, depending on which provides a better signal for this compound. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor ion to product ion transition, significantly enhancing selectivity and sensitivity. While a specific validated LC-MS/MS method for this compound is not available, methods for other saponins have been successfully developed.

Spectrophotometric Assays for this compound Content Determination

Spectrophotometric assays offer a simpler and more rapid approach for the estimation of total saponin content, though they are less specific than chromatographic methods. A common spectrophotometric method for triterpenoid saponins is based on the vanillin-sulfuric acid reaction. In this assay, the saponins react with vanillin (B372448) and sulfuric acid under controlled heating to produce a colored product, the absorbance of which can be measured with a spectrophotometer. The total saponin content, which would include this compound, is then determined by comparing the absorbance to a standard curve prepared with a reference saponin, such as oleanolic acid or aescin.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of any analytical method is crucial to ensure its reliability and reproducibility. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. Acceptable recovery is generally within 80-120%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of <2% is generally considered acceptable.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Validation Parameters for Triterpenoid Saponin Quantification by LC-MS

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | < 15% (for bioanalytical methods), < 5% (for content uniformity) |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Standardization of this compound Reference Standards

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of any compound. For this compound, a purified and authenticated reference standard would be required. The standardization process for a reference material involves:

Isolation and Purification: this compound would be isolated from its natural source, Mimosa hamata, using various chromatographic techniques.

Structural Elucidation: The identity and structure of the isolated compound would be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, 2D-NMR) and high-resolution mass spectrometry (HR-MS).

Purity Assessment: The purity of the reference standard is critical and is typically determined by HPLC-PDA, where the peak area percentage of the main compound is calculated. Purity should ideally be >95%.

Content Determination: The exact content of the reference material is often determined by a quantitative NMR (qNMR) method or by mass balance, taking into account the purity and the content of water and residual solvents.

Once a standardized reference material for this compound is established, it can be used for the preparation of calibration curves and as a benchmark for the quality control of plant extracts and finished products containing this saponin.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

Future Perspectives and Emerging Research Directions for Mimonoside B

Advanced Mechanistic Elucidation of Mimonoside B Biological Activities

While initial studies may identify general biological effects, future research must focus on a deeper, mechanistic understanding of how this compound functions at a molecular level. A detailed elucidation of its mechanism of action is critical for any potential therapeutic development.

Advanced approaches are required to move beyond preliminary observations. The use of in silico computational modeling, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and interaction of this compound with specific protein targets. mdpi.comuho.ac.idnih.govnih.govplos.org These computational methods help prioritize potential targets for experimental validation. mdpi.com

Furthermore, chemical proteomics offers a powerful tool for unbiased target identification directly within a biological system. rsc.orgrsc.orgnih.govfrontiersin.orgresearchgate.net By designing chemical probes based on the this compound structure, researchers can "fish" for its binding partners in cell lysates or living cells, providing direct evidence of its molecular targets. rsc.orgrsc.org Understanding these targets is fundamental to deciphering the compound's mechanism of action. nih.gov Subsequent investigations should then focus on how the binding of this compound to these targets modulates key cellular signaling pathways, drawing parallels from studies on other saponins (B1172615) which are known to influence pathways involved in inflammation and cancer, such as those regulating cholesterol or growth factors. frontiersin.orgnih.govfrontiersin.orgnih.gov

Table 1: Proposed Methodologies for Mechanistic Elucidation

| Research Approach | Specific Technique | Objective for this compound Research |

|---|---|---|

| Computational Modeling | Molecular Docking | Predict binding modes and affinity with known protein targets. |

| Molecular Dynamics | Simulate the stability and dynamics of the this compound-protein complex. | |

| Target Identification | Chemical Proteomics | Identify direct cellular binding partners and protein targets. rsc.orgrsc.org |

| Affinity Chromatography | Isolate and identify proteins that specifically interact with this compound. | |

| Pathway Analysis | Western Blotting / qPCR | Validate the effect of this compound on the expression of target proteins and genes. |

Exploration of Novel Bioactivities and Therapeutic Potential

The known biological activities of this compound are likely just the beginning. A systematic and broad-based exploration for novel bioactivities is a crucial future direction. High-throughput screening (HTS) campaigns against diverse panels of cell lines, pathogens, and molecular targets can uncover previously unknown therapeutic potential.

Future research should investigate activities in areas where other saponins have demonstrated significant promise. This includes exploring its potential as an antiviral agent, a neuroprotective compound, or an immunomodulatory molecule. nih.govnih.gov For instance, some saponins are known to act as adjuvants, enhancing the immune response to vaccines, a property that should be assessed for this compound. nih.gov Screening for anti-cancer activity should be expanded to include models of drug-resistant cancers and cancer stem cells, which are significant challenges in oncology. nih.gov The ability of saponins to interact with cholesterol suggests that this compound could be investigated for its potential in treating metabolic disorders or cancers with dysregulated cholesterol metabolism. frontiersin.orgfrontiersin.org

Table 2: Potential Areas for Bioactivity Screening of this compound

| Therapeutic Area | Rationale / Research Focus |

|---|---|

| Oncology | Screen against multi-drug resistant cancer cell lines; investigate effects on cancer stem cells and ferroptosis. nih.govfrontiersin.org |

| Infectious Diseases | Test for antiviral activity against a broad spectrum of viruses; explore antibacterial and antifungal properties. nih.gov |

| Immunology | Evaluate potential as a vaccine adjuvant to enhance immune responses. nih.gov |

| Neurology | Assess neuroprotective effects in models of neurodegenerative diseases. |

| Metabolic Disease | Investigate the impact on cholesterol regulation and potential use in metabolic syndrome. frontiersin.org |

Sustainable Sourcing and Production of this compound

Relying on the collection of Mimosa hamata from the wild is not a sustainable long-term strategy for producing this compound, especially if demand increases due to new discoveries. frontiersin.org Future research must prioritize the development of sustainable and scalable production methods.

Plant biotechnology offers viable alternatives. nih.gov Establishing in vitro production systems through plant cell and tissue cultures is a well-documented approach for many plant secondary metabolites, including saponins. cabidigitallibrary.orgresearchgate.netcabidigitallibrary.orgtandfonline.com These systems provide a continuous and controlled source of the compound, independent of geographical and environmental constraints. cabidigitallibrary.org

Moreover, the field of metabolic engineering presents powerful tools to enhance production. researchgate.net This could involve genetically engineering the host plant, Mimosa hamata, or transferring the biosynthetic pathway into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). numberanalytics.comfrontiersin.orgmdpi.com Identifying and overexpressing key enzymes in the this compound biosynthetic pathway could significantly increase yields. researchgate.net Concurrently, research into the optimal cultivation conditions for Mimosa hamata, including the influence of environmental factors like light and elicitors, can maximize the in-planta accumulation of the compound. numberanalytics.comnih.gov

Table 3: Strategies for Sustainable this compound Production

| Strategy | Approach | Key Advantages |

|---|---|---|

| Biotechnology | Plant Cell/Tissue/Organ Culture | Controlled, continuous production; consistent quality. cabidigitallibrary.orgtandfonline.com |

| Hairy Root Culture | High genetic stability and growth rates. | |

| Metabolic Engineering | Overexpression of Biosynthetic Genes | Increased yield of this compound in the native plant or microbial hosts. researchgate.net |

| Heterologous Expression in Microbes | Scalable fermentation-based production. numberanalytics.commdpi.com | |

| Optimized Agriculture | Elicitor Treatment | Induction of secondary metabolite production in cultivated plants. |

Integration of Omics Technologies in this compound Research

The application of "omics" technologies is set to revolutionize natural product research by providing a holistic view of the biological systems involved. maxapress.comrsc.org An integrated multi-omics approach will be indispensable for accelerating the understanding and application of this compound.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Mimosa hamata will be fundamental. This data allows for the identification of genes encoding the enzymes of the this compound biosynthetic pathway. maxapress.comresearchgate.net Comparative transcriptomics, for example by analyzing gene expression in response to elicitors like methyl jasmonate that stimulate saponin (B1150181) production, can pinpoint the specific genes involved. nih.govpnas.orgnih.gov

Proteomics: This technology is crucial for identifying the specific protein targets of this compound, which is a critical step in understanding its mechanism of action. rsc.orgfrontiersin.orgresearchgate.net By comparing the proteome of cells before and after treatment with this compound, researchers can identify changes in protein expression and post-translational modifications, revealing the pathways it affects.

Metabolomics: Metabolomic analysis of Mimosa hamata can provide a comprehensive profile of its secondary metabolites, potentially identifying other related saponins or biosynthetic intermediates. nih.gov When combined with transcriptomics, metabolomics can help to correlate gene expression with metabolite production, further validating the function of biosynthetic genes. maxapress.com

Table 4: Application of Omics Technologies in this compound Research

| Omics Field | Application | Expected Outcome |

|---|---|---|

| Genomics | Genome sequencing of Mimosa hamata. | Identification of biosynthetic gene clusters. nih.gov |

| Transcriptomics | RNA-Seq analysis under different conditions. | Discovery of genes involved in this compound biosynthesis and its regulation. researchgate.netnih.gov |

| Proteomics | Compound-centric chemical proteomics. | Direct identification of this compound's cellular protein targets. rsc.orgrsc.org |

| Metabolomics | Metabolite profiling of plant extracts. | Comprehensive analysis of the plant's saponin profile and biosynthetic intermediates. nih.gov |

| Multi-Omics Integration | Correlating gene, protein, and metabolite data. | A holistic model of this compound biosynthesis, regulation, and mechanism of action. rsc.org |

Collaborative Research Initiatives for this compound Studies

The comprehensive study of a single natural product from discovery to potential application is a complex endeavor that exceeds the capabilities of a single research group. frontiersin.org Future progress in this compound research will be significantly enhanced by fostering collaborative initiatives.

Establishing research consortia that bring together experts from diverse fields—such as pharmacognosy, synthetic chemistry, computational biology, pharmacology, and biotechnology—is essential. These collaborations can be modeled after successful initiatives like the Medicinal Plant Consortium or programs established by institutions such as the San Diego Botanic Garden, which aim to connect academic research with industry partners. nih.govnih.govsdbg.orgyoutube.com

International cooperation is also vital, particularly given that the sources of many natural products are located in biodiverse regions. nih.govtamu.edu Adherence to international agreements like the Convention on Biological Diversity ensures that research is conducted ethically and with equitable benefit-sharing. nih.gov Public-private partnerships can bridge the gap between academic discovery and industrial development, providing the resources needed for preclinical and clinical evaluation. Securing funding from national and international bodies that support natural product research, such as the National Institutes of Health (NIH) and various foundations, will be critical to sustaining these long-term research efforts. inpst.netahpa.orgouhsc.edunih.gov Such collaborative and well-funded initiatives will be the primary driver for translating basic research on this compound into tangible scientific and therapeutic advances. youtube.com

Q & A

Basic: What are the key considerations when designing experiments to assess Mimonoside B’s bioactivity?

Answer:

- Hypothesis-driven design : Align experiments with a testable hypothesis, such as "this compound inhibits [specific enzyme/pathway] via [mechanism]." Use background literature to justify variables (e.g., concentration ranges, cell lines) .

- Controls and replication : Include positive/negative controls (e.g., known inhibitors) and technical/biological replicates to ensure reproducibility. Avoid overloading the main manuscript with raw data; use supplementary materials for extensive datasets .

- Validation : Confirm compound identity and purity via NMR, HPLC, or mass spectrometry. For known compounds, cross-check spectral data with prior literature; for novel derivatives, provide full characterization .

Basic: How should a hypothesis be formulated for studies on this compound’s mechanism of action?

Answer:

- Specificity : Frame hypotheses to address gaps in existing knowledge, e.g., "this compound modulates [target] in [cell type] through [pathway], leading to [observed effect]." Avoid overly broad claims .

- Testability : Ensure variables (e.g., dose-response, time points) are measurable. For example, use siRNA knockdown of the hypothesized target to validate causality .

- Literature alignment : Ground hypotheses in prior findings, such as structural analogs of this compound with known bioactivity. Cite conflicting evidence (e.g., divergent results in similar models) to justify novelty .

Advanced: How can researchers resolve contradictions in pharmacokinetic data across this compound studies?

Answer:

- Source analysis : Compare methodologies (e.g., animal models, dosing regimens, analytical techniques). For instance, discrepancies in bioavailability may arise from variations in LC-MS/MS quantification protocols .

- Meta-analysis : Pool data from multiple studies to identify trends. Use statistical tools (e.g., funnel plots) to detect publication bias or outliers .

- Experimental validation : Replicate conflicting studies under standardized conditions. For example, if Study A reports rapid renal clearance but Study B does not, re-evaluate using the same species and sampling intervals .

Advanced: What methodological approaches optimize this compound extraction protocols for enhanced yield and purity?

Answer:

- Solvent screening : Test polarity gradients (e.g., hexane → ethyl acetate → methanol) to maximize solubility. Use DOE (Design of Experiments) to model interactions between variables like temperature and extraction time .

- Purity validation : Combine chromatographic (HPLC) and spectroscopic (IR, NMR) methods to detect co-eluting impurities. For plant-derived this compound, compare extracts across seasonal batches to account for natural variability .

- Scale-up challenges : Address solvent toxicity and energy efficiency in industrial-scale processes. Pilot studies should include cost-benefit analyses of techniques like supercritical CO₂ extraction .

Basic: What criteria define a robust research question for investigating this compound’s therapeutic potential?

Answer:

- FINER framework : Ensure questions are F easible (e.g., accessible lab resources), I nteresting (addresses mechanistic gaps), N ovel (untested in specific cancer subtypes), E thical (approved animal protocols), and R elevant (aligns with NIH priority areas) .

- PICO structure : Define P opulation (e.g., triple-negative breast cancer cells), I ntervention (this compound treatment), C omparator (standard chemotherapeutics), and O utcome (apoptosis rate) .

- Avoid ambiguity : Replace broad questions like "Is this compound effective?" with "Does this compound synergize with paclitaxel to reduce IC₅₀ in taxane-resistant cells?" .

Advanced: How should discrepancies between in vitro and in vivo efficacy data for this compound be addressed?

Answer:

- Pharmacokinetic profiling : Assess whether in vitro potency is lost in vivo due to poor absorption, metabolism, or tissue distribution. Use microdialysis to measure free compound concentrations in target tissues .

- Model limitations : Evaluate cell culture conditions (e.g., 2D vs. 3D models) and animal physiology (e.g., immune-deficient vs. humanized mice). For instance, stromal interactions in 3D models may better predict in vivo responses .

- Multi-omics integration : Combine transcriptomic/proteomic data from in vitro and in vivo models to identify compensatory pathways (e.g., upregulated efflux pumps) that reduce efficacy .

Basic: What are best practices for documenting this compound synthesis procedures?

Answer:

- Stepwise protocols : Detail reaction conditions (temperature, catalysts), purification methods (column chromatography gradients), and yields at each stage. Use IUPAC nomenclature for intermediates .

- Reproducibility checks : Include troubleshooting notes (e.g., "reaction stalled at >60°C due to byproduct precipitation"). Share raw data (TLC plates, NMR spectra) in supplementary materials .

- Safety compliance : Document waste disposal procedures and PPE requirements, especially for toxic reagents .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Answer:

- QC standardization : Implement strict criteria for starting materials (e.g., plant voucher specimens for natural products) and in-process checks (e.g., mid-reaction HPLC monitoring) .

- Statistical process control : Use control charts to track critical parameters (e.g., pH, agitation speed) and identify deviations early .

- Stability studies : Test storage conditions (temperature, light exposure) to define shelf-life limits. Pre-formulation studies (e.g., lyophilization) may enhance long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.